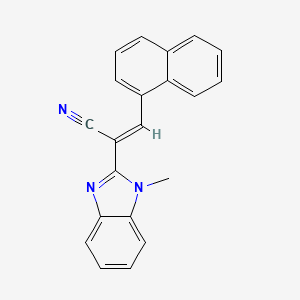![molecular formula C20H21N5O3 B5440442 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine](/img/structure/B5440442.png)
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine, also known as MBI-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine exerts its effects through the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine also inhibits the TGF-β signaling pathway, which is involved in fibrosis and cancer progression.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine also inhibits the proliferation and migration of cancer cells. In addition, 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has been shown to reduce fibrosis by inhibiting the activation of fibroblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine also has a high purity and yield, which makes it suitable for use in various assays. However, 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine. One potential direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the solubility and stability of 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine and to identify potential drug targets. Overall, 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has significant potential for use in scientific research and has several avenues for future exploration.
Métodos De Síntesis
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with 2-(4H-1,2,4-triazol-4-yl)isonicotinoyl chloride. The resulting product is then reacted with morpholine to obtain 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine. This synthesis method has been optimized to yield high purity and yield of 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine.
Aplicaciones Científicas De Investigación
2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. 2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine has been studied for its potential use in treating liver fibrosis, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-17-4-2-3-15(9-17)10-18-12-24(7-8-28-18)20(26)16-5-6-21-19(11-16)25-13-22-23-14-25/h2-6,9,11,13-14,18H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQGPXOUMXZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC(=NC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5440395.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5440400.png)
![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
![2,4-di-tert-butyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5440414.png)

![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5440423.png)
![N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5440434.png)

![1-[4-(benzyloxy)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5440450.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5440455.png)